N-acetyl-2-methylalanine
Overview
Description
N-acetyl-2-methylalanine is a chemical substance with the CAS Number: 5362-00-5 . It has a molecular weight of 145.16 and its IUPAC name is N-acetyl-2-methylalanine . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of N-acetyl-2-methylalanine is C6H11NO3 . The InChI code is 1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3, (H,7,8) (H,9,10) .Physical And Chemical Properties Analysis
N-acetyl-2-methylalanine has a density of 1.1±0.1 g/cm3, a boiling point of 357.4±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 66.2±6.0 kJ/mol and a flash point of 169.9±23.2 °C .Scientific Research Applications
Hydrolysis and Synthesis
- Hydrolysis Studies : Research by Snow, Finley, and Friedman (2009) investigated the hydrolysis rates of N-acetyl dehydroalanine methyl ester, which is structurally related to N-acetyl-2-methylalanine. This study provided insights into its behavior in different solvents, which is crucial for its potential use in peptide, amino acid, and protein derivative synthesis (Snow, Finley, & Friedman, 2009).
- Synthesis of Derivatives : Tran et al. (2001) synthesized thio-substituted N-acetyl N'-methylamide alanine, demonstrating the compound's versatility for creating structurally unique derivatives, potentially useful in a variety of chemical and pharmaceutical applications (Tran, Burgess, Treutlein, & Perich, 2001).
Radiation Dosimetry
- Radiation Sensitivity : Chen, Graeff, and Baffa (2007) explored the use of 2-methylalanine minidosimeters for radiation dosimetry. Their findings suggest potential applications of N-acetyl-2-methylalanine derivatives in measuring radiation doses, particularly in clinical settings (Chen, Graeff, & Baffa, 2007).
Biochemical Analysis
- Electron Attachment Studies : Kopyra (2012) conducted studies on electron attachment to N-methylglycine and N-methylalanine, providing essential data for understanding the biochemical properties and reactivities of N-acetyl-2-methylalanine and related compounds (Kopyra, 2012).
Chemical Biology
- Protein Modification : Yang et al. (2016) utilized dehydroalanine, a derivative related to N-acetyl-2-methylalanine, in the study of protein modifications. This research opens up possibilities for using N-acetyl-2-methylalanine derivatives in creating specific protein modifications for various biological studies (Yang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-acetamido-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(8)7-6(2,3)5(9)10/h1-3H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIWIVCJKKGHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10968389 | |
Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetyl-2-methylalanine | |
CAS RN |
5362-00-5 | |
Record name | 5362-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Hydroxyethylidene)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10968389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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